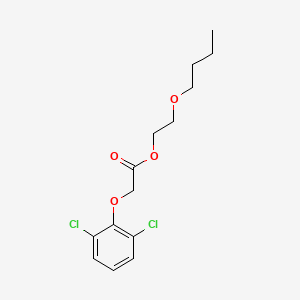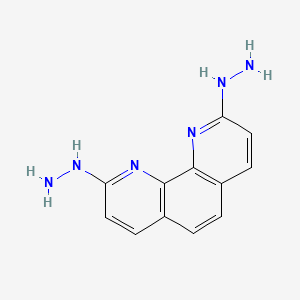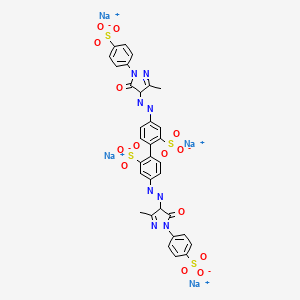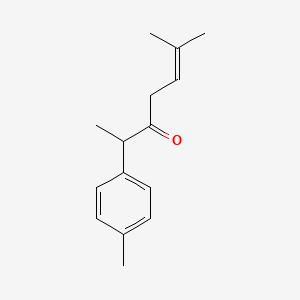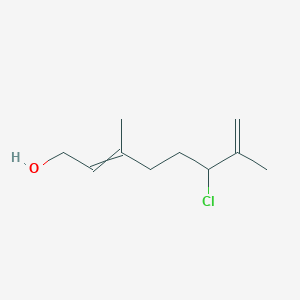
Heptacosa-1,3,5-triene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Heptacosa-1,3,5-triene is an organic compound characterized by a linear chain of 27 carbon atoms with three conjugated double bonds at positions 1, 3, and 5. This compound belongs to the class of polyenes, which are hydrocarbons containing multiple double bonds. The presence of conjugated double bonds imparts unique chemical and physical properties to this compound, making it an interesting subject for scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
Heptacosa-1,3,5-triene can be synthesized through various methods, including:
Dehydrohalogenation: This method involves the elimination of hydrogen halides from halogenated precursors. For example, the dehydrohalogenation of 1,3,5-trichloroheptacosane can yield this compound.
Wittig Reaction: The Wittig reaction between a phosphonium ylide and an aldehyde or ketone can be employed to form the desired triene structure.
Heck Reaction: The palladium-catalyzed coupling of alkenes with aryl halides can also be used to synthesize this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. These methods may include:
Catalytic Dehydrogenation: Utilizing metal catalysts such as palladium or platinum to facilitate the removal of hydrogen atoms from saturated hydrocarbons.
Photochemical Reactions: Employing ultraviolet light to induce the formation of double bonds in a controlled manner.
化学反応の分析
Types of Reactions
Heptacosa-1,3,5-triene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or diols using oxidizing agents such as potassium permanganate or osmium tetroxide.
Reduction: Reduction of this compound can yield saturated hydrocarbons using hydrogen gas and metal catalysts like palladium on carbon.
Substitution: Electrophilic substitution reactions can occur at the double bonds, leading to the formation of halogenated or nitrated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in aqueous solution or osmium tetroxide (OsO₄) in the presence of a co-oxidant.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using bromine (Br₂) or nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
Oxidation: Formation of epoxides or diols.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
Heptacosa-1,3,5-triene has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the behavior of conjugated systems and their reactivity.
Biology: Investigated for its potential role in biological systems, particularly in the study of lipid membranes and their properties.
Medicine: Explored for its potential therapeutic applications, including its use as a precursor for the synthesis of bioactive molecules.
Industry: Utilized in the production of polymers, coatings, and other materials that benefit from the unique properties of conjugated polyenes.
作用機序
The mechanism of action of heptacosa-1,3,5-triene involves its interaction with molecular targets through its conjugated double bonds. These interactions can lead to various chemical transformations, including:
Electrophilic Addition: The double bonds can react with electrophiles, leading to the formation of new chemical bonds.
Radical Reactions: The compound can undergo radical reactions, particularly in the presence of initiators such as peroxides.
Coordination Chemistry: The conjugated system can coordinate with metal ions, forming complexes that exhibit unique catalytic properties.
類似化合物との比較
Heptacosa-1,3,5-triene can be compared with other similar compounds, such as:
Hexa-1,3,5-triene: A shorter polyene with three conjugated double bonds, used as a model compound in organic chemistry.
Cyclohepta-1,3,5-triene: A cyclic polyene with similar conjugation, known for its aromatic properties.
1,3,5-Hexatriene: Another linear polyene with three conjugated double bonds, often used in photochemical studies.
Uniqueness
This compound is unique due to its long carbon chain and the presence of multiple conjugated double bonds, which impart distinct chemical and physical properties. Its extended conjugation allows for unique interactions with light and other molecules, making it valuable in various scientific and industrial applications.
特性
CAS番号 |
77046-58-3 |
|---|---|
分子式 |
C27H50 |
分子量 |
374.7 g/mol |
IUPAC名 |
heptacosa-1,3,5-triene |
InChI |
InChI=1S/C27H50/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-26-24-22-20-18-16-14-12-10-8-6-4-2/h3,5,7,9,11H,1,4,6,8,10,12-27H2,2H3 |
InChIキー |
XSPBXFAMUOKFJA-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCCCCCC=CC=CC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


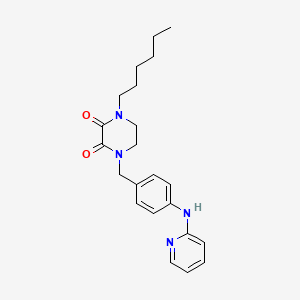
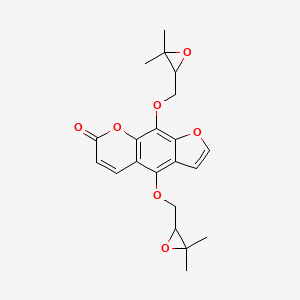
![2-[2-(Dimethylamino)ethyl]-4-methylphenyl (4-methoxyphenyl)phosphonate](/img/structure/B14452104.png)

